n-Fmoc-d-cysteine methyl ester
Description
Properties
IUPAC Name |
methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-23-18(21)17(11-25)20-19(22)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,25H,10-11H2,1H3,(H,20,22)/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRRJSFOJTUXHR-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CS)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CS)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Fmoc-d-cysteine methyl ester typically involves the protection of the amino group of d-cysteine with the Fmoc group, followed by esterification of the carboxyl group with methanol. The reaction conditions often involve the use of dichloromethane as a solvent and N,N-diisopropylethylamine as a base .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of green chemistry principles, such as the use of calcium (II) iodide as a protective agent, is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: n-Fmoc-d-cysteine methyl ester undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are common reducing agents.
Substitution: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.
Major Products Formed:
Oxidation: Formation of disulfide bonds.
Reduction: Regeneration of thiol groups.
Substitution: Removal of the Fmoc group, yielding free amino groups.
Scientific Research Applications
Peptide Synthesis
n-Fmoc-D-cysteine methyl ester is predominantly used in solid-phase peptide synthesis (SPPS). Its stability and ease of deprotection make it an ideal building block for synthesizing complex peptides and proteins. The Fmoc group can be selectively removed under basic conditions, allowing for sequential amino acid addition.
Case Study: Peptide Synthesis Efficiency
A study demonstrated that using this compound in SPPS resulted in high yields of peptides with minimal side reactions, highlighting its effectiveness in constructing peptide chains .
Biological Research
In biological research, this compound is utilized to investigate protein-protein interactions and enzyme mechanisms. It serves as a substrate for synthesizing peptide-based inhibitors and probes, crucial for studying various biological processes.
Case Study: Protein Interaction Studies
Research involving this compound has been pivotal in elucidating the mechanisms of enzyme action by providing tools to create specific inhibitors that can modulate enzyme activity .
Medicinal Chemistry
This compound is integral to developing peptide-based drugs, including therapeutic peptides and peptide vaccines. Its ability to form disulfide bonds through oxidation enhances its utility in drug design.
Case Study: Peptide Vaccine Development
this compound has been employed in synthesizing peptide vaccines that trigger immune responses against specific pathogens, showcasing its potential in vaccine development .
The thiol group present in this compound contributes to its biological activities, including antioxidant properties and potential roles in cellular signaling pathways. The compound's reactivity allows it to participate in various biochemical reactions, making it a valuable tool in both research and therapeutic applications .
Mechanism of Action
The mechanism of action of n-Fmoc-d-cysteine methyl ester involves the protection of the amino group by the Fmoc group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. The methyl ester group protects the carboxyl group, which can be hydrolyzed under acidic or basic conditions to yield the free carboxyl group .
Comparison with Similar Compounds
N-Boc-L/D-Cysteine Methyl Ester
- Protecting Groups: Boc (tert-butyloxycarbonyl) on the amino group; methyl ester on the carboxyl.
- Deprotection : Boc is acid-labile (removed with TFA), while the methyl ester requires hydrolysis.
- Applications : Preferred for acid-stable sequences where Fmoc’s basic deprotection is incompatible.
- Key Difference : Boc derivatives are less sterically hindered than Fmoc, but Fmoc-SPPS is more compatible with acid-sensitive residues .
Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH
- Protecting Groups :
- Trt (trityl) : Acid-labile (removed with TFA), suitable for SPPS with orthogonal protection strategies.
- Acm (acetamidomethyl) : Stable to TFA, requiring iodine or silver nitrate for cleavage.
- Applications : Trt is ideal for peptides requiring selective disulfide bond formation; Acm is used in sequential oxidative coupling .
- Key Difference : Unlike the methyl ester in N-Fmoc-D-cysteine methyl ester, Trt/Acm protect the thiol group, enabling post-synthetic modifications .
N-Fmoc-S-Methyl-L-Cysteine
- Structure: Fmoc-protected amino group, S-methylated thiol, and free carboxyl.
- Deprotection : Piperidine removes Fmoc; S-methyl remains intact.
- Applications : Mimics post-translationally modified cysteine or studies thiol interactions.
N-Fmoc-N-Methyl-D-Phenylalanine
- Structure: Fmoc and N-methyl groups on the amino; phenylalanine side chain.
- Applications : Introduces conformational constraints in peptides.
- Key Difference : N-methylation reduces hydrogen bonding capacity, altering peptide folding and bioavailability .
Research Findings and Data
Stability and Reactivity
- Methyl ester in this compound is stable under SPPS conditions but requires harsh hydrolysis (e.g., NaOH/MeOH) compared to tert-butyl esters cleaved by TFA .
- D-configuration provides distinct 19F NMR signals (−68.86 to −68.82 ppm) vs. L-forms (−69.03 ppm), enabling stereochemical monitoring .
Comparative Data Table
Biological Activity
n-Fmoc-D-cysteine methyl ester is a derivative of the amino acid cysteine, notable for its biological activities linked to its thiol group. This compound is commonly utilized in peptide synthesis and has garnered attention for its potential therapeutic applications. This article delves into the biological activities, synthesis, and applications of this compound, supported by research findings and data tables.
- Molecular Formula : C19H19NO4S
- Molecular Weight : 357.43 g/mol
- IUPAC Name : Methyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-cysteinate
The presence of the Fmoc protecting group enhances its stability during synthesis while allowing for subsequent reactions involving the thiol group.
Biological Activities
This compound exhibits several notable biological activities:
- Antioxidant Properties : The thiol group in cysteine derivatives contributes to their ability to act as antioxidants, which can help mitigate oxidative stress in biological systems.
- Modulation of Opioid Effects : Research indicates that related compounds like L-cysteine methyl ester can reverse the adverse respiratory effects of opioids without affecting their analgesic properties. This suggests that this compound may also possess similar modulatory effects on opioid action, potentially enhancing safety profiles in pain management .
- Cell Growth Regulation : Studies have shown that cysteine methyl esters can influence cell growth and apoptosis pathways, indicating their potential utility in cancer research and therapy .
Synthesis Methods
The synthesis of this compound typically involves protecting the thiol group with an Fmoc group and converting the carboxylic acid to a methyl ester. The following table summarizes various methods and their outcomes:
| Synthesis Method | Key Features | Yield |
|---|---|---|
| Fmoc Protection followed by Esterification | Utilizes standard peptide synthesis techniques | High |
| Hydrolysis of Protected Esters | Mild conditions to prevent racemization | Moderate |
Case Study: Opioid Modulation
In a study involving L-cysteine methyl ester, systemic injections demonstrated a significant reversal of morphine-induced respiratory depression without diminishing analgesic effects. This highlights the potential role of thiol compounds in managing opioid-related side effects .
Case Study: Peptide Synthesis
In another study, peptides synthesized using this compound were tested for biological activity. The results indicated that these peptides retained significant bioactivity, suggesting that the incorporation of this compound into peptide sequences could enhance therapeutic efficacy .
Q & A
Q. What are the standard protocols for synthesizing N-Fmoc-D-cysteine methyl ester in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The synthesis typically involves sequential deprotection of the Fmoc group using 20% piperidine in DMF, followed by coupling with activated derivatives of this compound. Methyl ester formation is achieved via esterification of the carboxylic acid group using methanol and a coupling agent (e.g., DCC/DMAP). Critical steps include rigorous anhydrous conditions to prevent hydrolysis and epimerization. Post-synthesis purification is performed via reversed-phase HPLC, with validation by LC-MS and H/F NMR .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : The compound is sensitive to moisture and thermal degradation. Storage at 0–6°C under inert gas (e.g., argon) in airtight, light-resistant containers is recommended. Stability should be monitored periodically via TLC or HPLC to detect decomposition products, such as free cysteine or Fmoc-deprotected derivatives .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer : Flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) are standard. Validation includes H NMR to confirm methyl ester integrity ( ppm for OCH) and F NMR for stereochemical analysis when derivatized with Mosher’s acid chloride .
Advanced Research Questions
Q. How can coupling conditions be optimized to minimize epimerization of this compound during SPPS?
- Methodological Answer : Epimerization at the cysteine α-carbon is influenced by coupling agents, bases, and temperature. Use low-basicity activators (e.g., COMU instead of HBTU) and pre-cooled solvents (0–4°C) to suppress base-mediated racemization. Karas et al. (referenced in ) recommend coupling at 4:1 molar excess of amino acid derivative with 1.5 eq. of DIPEA. Monitor stereochemical integrity via F NMR after derivatization with (S)-Mosher’s acid chloride; distinct chemical shifts for L- and D-cysteine derivatives confirm enantiopurity .
Q. What experimental design methodologies are recommended for optimizing synthesis parameters?
- Methodological Answer : Taguchi orthogonal array design (e.g., L9 array) allows efficient screening of variables like reagent stoichiometry, temperature, and catalyst concentration. For example, in biodiesel studies ( ), catalyst concentration was the most influential parameter. Applied to SPPS, factors could include coupling time, base equivalents, and solvent polarity. Post-optimization validation via ANOVA identifies significant parameters, reducing trial-and-error iterations .
Q. How can F NMR spectroscopy resolve stereochemical integrity in this compound derivatives?
- Methodological Answer : Derivatize the compound with (S)-Mosher’s acid chloride to form diastereomers. F NMR signals at -69.03 ppm (L-cysteine) and -68.80 ppm (D-cysteine) distinguish enantiomers. Hydrolysis under controlled conditions (MeSnOH, 75°C) preserves stereochemistry, enabling quantitative analysis of epimerization. A 1:1 signal ratio indicates racemization, while single peaks confirm enantiomeric purity .
Q. How to resolve contradictions in epimerization data from HPLC versus F NMR?
- Methodological Answer : HPLC may fail to resolve diastereomers with subtle polarity differences. F NMR provides higher specificity for stereoisomers. For example, in , HPLC showed apparent purity, but F NMR revealed epimerization. Cross-validate using both techniques: HPLC for bulk purity and NMR for stereochemical confirmation. Adjust chromatographic conditions (e.g., chiral columns) if NMR signals indicate unresolved enantiomers .
Q. What are the critical factors in scaling up this compound synthesis without compromising yield?
- Methodological Answer : Maintain strict temperature control (<10°C during coupling) and inert atmosphere to prevent oxidation of the thiol group. Scale-up reactors with efficient mixing (e.g., double-pipe static mixers, as in ) ensure homogeneity. Monitor reaction progress in real-time via inline FTIR for ester carbonyl peaks (~1740 cm). Post-scale-up purity is validated via GC-MS (methyl ester fragmentation patterns) and elemental analysis .
Key Findings
- Epimerization Control : Base choice (low-basicity) and temperature (<10°C) are critical to maintaining stereochemical integrity during SPPS .
- Analytical Specificity : F NMR outperforms HPLC in detecting subtle stereochemical changes .
- DOE Efficiency : Taguchi orthogonal arrays reduce experimental runs by 90% while identifying critical parameters (e.g., catalyst concentration) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
